N1-(2,2-diethoxyethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,2-diethoxyethyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33FN4O5/c1-3-32-22(33-4-2)17-27-24(31)23(30)26-16-20(21-6-5-15-34-21)29-13-11-28(12-14-29)19-9-7-18(25)8-10-19/h5-10,15,20,22H,3-4,11-14,16-17H2,1-2H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHMROJOXLSIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33FN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,2-diethoxyethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound notable for its potential biological activity. This compound features a piperazine ring, a fluorophenyl group, and a furan moiety, which are known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

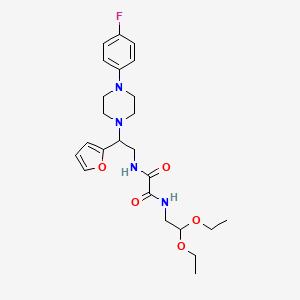

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, particularly regarding its effects on neurological disorders and enzyme inhibition.

Key Findings

-

Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin production. In studies, derivatives of piperazine compounds demonstrated competitive inhibition against TYR with IC50 values in the low micromolar range .

Compound IC50 (μM) Type of Inhibition 23 17.76 Competitive 25 12.34 Competitive 26 9.87 Competitive - Antimelanogenic Effects : Compounds related to this structure exhibited antimelanogenic effects on B16F10 melanoma cells, suggesting therapeutic potential in skin pigmentation disorders .

- Neuropharmacological Activity : The piperazine moiety is known for its neuroactive properties. The presence of the fluorophenyl and furan groups may enhance its ability to cross the blood-brain barrier and interact with neurotransmitter systems .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Competitive Inhibition : The compound binds to the active site of TYR, preventing substrate access and thereby inhibiting melanin synthesis.

- Neurotransmitter Modulation : The structural components may interact with serotonin and dopamine receptors, influencing mood and cognitive functions.

Case Studies

Several studies have evaluated the efficacy of similar compounds in various biological contexts:

- Study on TYR Inhibition : A recent publication detailed the synthesis and evaluation of piperazine derivatives for their inhibitory effects on TYR. The most effective compounds exhibited significant reduction in enzyme activity without cytotoxicity to human cell lines .

- Neuropharmacological Assessment : Research exploring the neuropharmacological effects of piperazine derivatives indicated that modifications such as fluorination enhance receptor affinity and selectivity, potentially leading to improved therapeutic profiles for conditions like anxiety and depression .

Comparison with Similar Compounds

Structural Analog 1: N1-(2-Methoxyethyl)-N2-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Structural Analog 2: N1-(4-Methylbenzyl)-N2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

- Molecular Formula : C27H32N4O4

- Molecular Weight : 476.6

- Key Differences :

- The N1-substituent is a 4-methylbenzyl group, introducing aromaticity and bulk.

- The piperazine moiety is substituted with a 4-methoxyphenyl group instead of 4-fluorophenyl.

- Impact : The methoxy group may enhance electron-donating effects, altering receptor affinity. The benzyl group could increase steric hindrance, affecting binding kinetics.

Structural Analog 3: N-(4-Fluorophenyl)-N-[1-(2-Phenylethyl)-4-piperidyl]propanamide Hydrochloride

- Molecular Formula : C22H28ClFN2O

- Molecular Weight : 390.93

- Key Differences :

- Contains a piperidine core instead of piperazine.

- Features a propanamide linker rather than oxalamide.

- Impact : Piperidine derivatives are common in opioid agonists (e.g., fentanyl analogs). The absence of a piperazine ring may reduce selectivity for serotonin or dopamine receptors.

Pharmacological and Physicochemical Comparisons

Structural Features Influencing Receptor Binding

- Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., the target compound) often exhibit affinity for serotonin (5-HT1A/2A) and dopamine receptors, whereas piperidine derivatives (e.g., fentanyl analogs) are linked to µ-opioid receptor activity .

- Fluorophenyl vs. Methoxyphenyl Substituents : The 4-fluorophenyl group in the target compound may enhance metabolic stability and receptor binding through electronegative effects, whereas methoxyphenyl groups (as in Analog 2) could increase polarity and alter pharmacokinetics .

Physicochemical Properties

Research Findings and Implications

- Synthetic Challenges: The oxalamide linker in the target compound requires precise coupling conditions, similar to methods used for azetidinone derivatives (e.g., 2-azetidione synthesis in piperazine analogs) .

- Isomer Complexity : As seen in fluorinated fentanyl analogs (e.g., para-fluoro vs. ortho-fluoro isomers), the position of fluorine on the phenyl ring could significantly alter biological activity and complicate analytical identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.